An In-depth Technical Guide to 1,6-Bis(chlorodimethylsilyl)hexane (CAS Number: 14799-66-7)
An In-depth Technical Guide to 1,6-Bis(chlorodimethylsilyl)hexane (CAS Number: 14799-66-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Bis(chlorodimethylsilyl)hexane is a bifunctional organosilane compound that serves as a versatile building block in the synthesis of various silicon-containing molecules and polymers. Its chemical structure features a central hexane chain flanked by two chlorodimethylsilyl groups. The reactive silicon-chlorine bonds make it a key intermediate for the formation of silicon-carbon and silicon-oxygen bonds, enabling its use in the creation of polysiloxanes and other advanced materials. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on detailed experimental protocols and data.
Chemical and Physical Properties
1,6-Bis(chlorodimethylsilyl)hexane is a clear to pale yellow liquid with an acrid odor.[1] It is crucial to handle this compound under anhydrous conditions as it reacts with water and moisture in the air.[2] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 14799-66-7 | [3] |
| Molecular Formula | C10H24Cl2Si2 | [3] |
| Molecular Weight | 271.37 g/mol | [3] |
| Appearance | Transparent liquid | [3] |
| Boiling Point | 279.7 °C at 760 mmHg | [3] |
| Flash Point | 113.9 °C | [3] |
| Density | 0.942 g/mL | [3] |
| Synonyms | Chloro-[6-[chloro(dimethyl)silyl]hexyl]-dimethylsilane, Hexamethylenebis(chlorodimethylsilane) | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and purity assessment of 1,6-Bis(chlorodimethylsilyl)hexane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a key technique for confirming the structure of the molecule.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-CH₃ | 0.40 | s | 12H |
| Si-CH₂ | 0.75 | m | 4H |
| -CH₂- (internal) | 1.35 | m | 8H |
| Note: Data derived from a study by D'Amelia et al. (2019)[1] |
Synthesis of 1,6-Bis(chlorodimethylsilyl)hexane
The primary method for synthesizing 1,6-Bis(chlorodimethylsilyl)hexane is through the hydrosilylation of 1,5-hexadiene with chlorodimethylsilane. This reaction typically employs a platinum-based catalyst.
Experimental Protocol: Hydrosilylation of 1,5-Hexadiene
Materials:
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1,5-Hexadiene
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Chlorodimethylsilane
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Karstedt's catalyst (or other suitable platinum catalyst)
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Anhydrous toluene (or other suitable solvent)
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Inert gas (Argon or Nitrogen)
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel.
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Under a positive pressure of inert gas, charge the flask with 1,5-hexadiene and anhydrous toluene.
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Add the platinum catalyst to the reaction mixture.
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Slowly add chlorodimethylsilane to the stirred solution via the dropping funnel at a controlled rate to manage the exothermic reaction.
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After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by GC or NMR spectroscopy until the starting materials are consumed.
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Upon completion, cool the reaction mixture to room temperature.
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The crude product can be purified by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials, yielding pure 1,6-Bis(chlorodimethylsilyl)hexane.
Note: The specific molar ratios of reactants, catalyst loading, reaction temperature, and time should be optimized for each specific setup. A general representation of this process is outlined in the workflow diagram below.
Key Reactions and Applications
The reactivity of the Si-Cl bonds is central to the utility of 1,6-Bis(chlorodimethylsilyl)hexane.
Hydrolysis
1,6-Bis(chlorodimethylsilyl)hexane readily reacts with water in a hydrolysis reaction to form the corresponding disiloxane and hydrochloric acid.[2] This reaction is often undesirable during storage and handling but can be utilized in a controlled manner to synthesize specific siloxane structures.
Reaction Scheme:
The resulting silanediol is often unstable and can further condense to form cyclic or linear polysiloxanes.
Use in Polymer Synthesis
A primary application of 1,6-Bis(chlorodimethylsilyl)hexane is as a monomer or crosslinking agent in the synthesis of silicone polymers. The bifunctional nature of the molecule allows for the formation of linear polymer chains or crosslinked networks.
Experimental Protocol: Synthesis of a Polysiloxane
Materials:
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1,6-Bis(chlorodimethylsilyl)hexane
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A diol (e.g., 1,4-butanediol)
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Anhydrous aprotic solvent (e.g., toluene or THF)
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A non-nucleophilic base (e.g., pyridine or triethylamine) to act as an HCl scavenger
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Inert gas (Argon or Nitrogen)
Procedure:
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Set up a flame-dried reaction vessel under an inert atmosphere.
-
Dissolve the diol and the non-nucleophilic base in the anhydrous solvent.
-
Slowly add a solution of 1,6-Bis(chlorodimethylsilyl)hexane in the same solvent to the stirred diol solution at a controlled temperature (e.g., 0 °C to room temperature).
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After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the desired degree of polymerization is achieved. The progress can be monitored by techniques such as GPC.
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The resulting polymer solution will contain the precipitated salt of the base and HCl (e.g., pyridinium chloride). This can be removed by filtration.
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The polymer can be isolated by removing the solvent under reduced pressure and further purified by precipitation from a suitable non-solvent.
Safety and Handling
1,6-Bis(chlorodimethylsilyl)hexane is a corrosive substance that can cause severe skin burns and eye damage.[2] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture and incompatible materials such as alcohols and amines.[2] In case of fire, use foam, carbon dioxide, or dry chemical extinguishers; avoid using water as it will react to produce hydrogen chloride gas.[2]
Conclusion
1,6-Bis(chlorodimethylsilyl)hexane is a valuable bifunctional organosilane with significant applications in polymer and materials science. Its synthesis via hydrosilylation and its subsequent reactions, particularly hydrolysis and polymerization, allow for the creation of a wide range of silicone-based materials. Proper handling and storage are essential due to its corrosive and water-reactive nature. This guide provides foundational information and experimental frameworks to aid researchers and scientists in the effective use of this compound in their work.
